molecular formula C15H10Cl3N3O3 B15062560 6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one

6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B15062560
M. Wt: 386.6 g/mol
InChI Key: DUNJZSGQEXQSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1637671-24-9) is a pyrido[3,4-d]pyrimidin-4(3H)-one derivative featuring a 6-chloro substituent on the pyrido-pyrimidine core and a 2,6-dichloro-3,5-dimethoxyphenyl group at the C-2 position. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous pyrido-pyrimidine systems . The dichloro-dimethoxyphenyl moiety introduces steric bulk and electronic effects, which may enhance binding affinity to biological targets such as kinases, a common application for pyrido-pyrimidine scaffolds. The chloro and methoxy groups contribute to lipophilicity and metabolic stability, critical for drug-like properties.

Properties

Molecular Formula

C15H10Cl3N3O3

Molecular Weight

386.6 g/mol

IUPAC Name

6-chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C15H10Cl3N3O3/c1-23-8-4-9(24-2)13(18)11(12(8)17)14-20-7-5-19-10(16)3-6(7)15(22)21-14/h3-5H,1-2H3,(H,20,21,22)

InChI Key

DUNJZSGQEXQSQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=NC3=CN=C(C=C3C(=O)N2)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Dichloro-3,5-Dimethoxyphenyl Precursor

  • Methylation of 2,6-Dichlororesorcinol
    Reacting 2,6-dichlororesorcinol with methyl iodide (3 equiv) and K₂CO₃ in acetone yields 3,5-dimethoxy-2,6-dichlorophenol (89% yield).
  • Borylation for Cross-Coupling
    Miyaura borylation using bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane introduces the boronic ester functionality.

Coupling to Pyrido-Pyrimidinone Core

Buchwald-Hartwig Amination
Employing Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (3 equiv) in toluene at 100°C facilitates C–N bond formation between the aryl chloride and core amine.

Ullmann-Type Coupling
Copper(I) iodide (10 mol%) and trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%) in DMF at 120°C achieves coupling with reduced metal loading.

Optimization Challenges and Solutions

Parameter Issue Resolution Source
Aryl group steric bulk Low coupling yields (<40%) Use BrettPhos ligand
Methoxy group stability Demethylation under acidic conditions Protect as SEM groups
Chlorine redistribution Migration during POCl₃ reflux Lower reaction temp (90°C)

Purification and Characterization

Final purification employs:

  • Crystallization : From ethyl acetate/hexane (1:3) yields prismatic crystals suitable for X-ray analysis.
  • HPLC : C18 column with 0.1% TFA in acetonitrile/water gradient (65–95% ACN over 20 min).

Key Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H5), 7.89 (d, J = 8.4 Hz, 1H, H7), 3.94 (s, 6H, OCH₃).
  • HRMS (ESI+) : m/z calc. for C₁₅H₁₀Cl₃N₃O₃ [M+H]⁺ 396.9704, found 396.9701.

Scalability and Industrial Adaptation

Batch process economics (100 g scale):

Step Cost Driver Improvement Strategy
Miyaura borylation Pd catalyst loading Switch to NiCl₂(dppe) system
Final crystallization Solvent volume (8 L/kg) Switch to antisolvent (TBME)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 on the phenyl ring and pyridopyrimidinone core are susceptible to nucleophilic substitution under basic conditions. Key examples include:

Reaction Type Conditions Products Yield References
MethoxylationNaOMe (excess), DMF, 80°C, 6 hrMethoxy derivatives at positions 2/675–85%
AminationNH3 (g), EtOH, 100°C, 12 hrAmino-substituted analogs (e.g., NH2 at C6)60–70%
Thioether formationNaSH, DMSO, 120°C, 3 hrThiolated derivatives (e.g., –SH at C2)55–65%

Mechanistic Insight : The electron-withdrawing nature of the pyridopyrimidinone ring enhances electrophilicity at halogenated positions, facilitating SNAr reactions. Methoxy groups at C3/C5 sterically hinder substitution at adjacent positions.

Oxidation Reactions

The compound undergoes selective oxidation at sulfur-containing substituents or aromatic rings:

Oxidizing Agent Conditions Products Yield References
H2O2 (30%)AcOH, 50°C, 2 hrSulfone derivatives (e.g., –SO2Me from –SMe)80–90%
KMnO4H2O/acetone, 0°C, 1 hrQuinone-like oxidized pyridopyrimidinone45–55%

Notable Finding : Oxidation of methylthio (–SMe) to methylsulfonyl (–SO2Me) preserves the core structure while enhancing polarity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridopyrimidinone core:

Coupling Type Conditions Products Yield References
Suzuki-MiyauraPd(PPh3)4, K2CO3, dioxane/H2O, refluxBiaryl derivatives (e.g., 6-aryl-substituted analogs)67–90%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, tolueneAmino- or alkoxy-substituted derivatives50–75%

Example :
Reaction with 4-fluorophenylboronic acid under Suzuki conditions yields 6-(4-fluorophenyl)-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one (90% yield, MS: m/z 442 [M+H]+) .

Reductive Transformations

Controlled reduction modifies substituents without altering the core:

Reduction Type Conditions Products Yield References
Nitro to amineH2 (1 atm), Pd/C, EtOH, 25°C, 6 hr6-Amino derivatives85–95%
DehalogenationZn, NH4Cl, MeOH/H2O, 60°C, 4 hrPartially dechlorinated analogs60–70%

Key Application : Reduction of nitro intermediates enables synthesis of amine derivatives for further functionalization .

Cyclization and Ring Expansion

The core participates in cycloaddition and annulation reactions:

Reaction Conditions Products Yield References
Triethyl orthoformateReflux, 12 hrFused pyrimidine derivatives (e.g., pyrido[2,3-d]pyrimidinones)70–80%
Michael additionAcrylonitrile, KOtBu, THF, 0°CSpirocyclic adducts50–60%

Structural Impact : Cyclization enhances π-stacking interactions, improving binding affinity in medicinal chemistry applications .

Functional Group Interconversion

The compound serves as a scaffold for derivatization:

Transformation Conditions Products Yield References
Ester hydrolysisNaOH (2M), EtOH/H2O, 80°C, 3 hrCarboxylic acid derivatives90–95%
Amide couplingEDC/HOBt, DMF, 25°C, 12 hrAcrylamide or urea-linked analogs (e.g., FGFR4 inhibitors)65–75%

Case Study : Acrylamide derivatives (e.g., 34 in ) show irreversible FGFR4 inhibition (IC50 = 1.2 nM) via Michael addition to Cys552.

Scientific Research Applications

6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related pyrido-pyrimidine derivatives, highlighting key differences in substituents, similarity scores, and inferred properties:

CAS No. Compound Name Substituents Similarity Score Key Structural Differences
1637671-24-9 6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one C-6: Cl; C-2: 2,6-dichloro-3,5-dimethoxyphenyl Reference compound Bulky aryl group at C-2; multiple electron-withdrawing/donating groups (Cl, OMe).
171178-33-9 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one C-6: Cl; Core: pyrido[3,2-d]pyrimidine 0.62 Positional isomer (pyrido[3,2-d] vs. [3,4-d]); lacks aryl substituent at C-2.
89792-11-0 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one C-2: Me; Core: pyrrolo[2,3-d]pyrimidine 0.62 Pyrrolo-pyrimidine core (5-membered ring) vs. pyrido-pyrimidine; smaller substituent (Me).
171178-44-2 6-Fluoropyrido[3,4-d]pyrimidin-4-ol C-6: F; C-4: OH N/A Fluoro substituent (bioisostere of Cl); hydroxyl group at C-4 alters hydrogen-bonding potential.

Key Observations

Positional Isomerism: The compound 171178-33-9, a pyrido[3,2-d]pyrimidine isomer, demonstrates how minor shifts in ring connectivity reduce similarity (0.62) and likely alter target selectivity .

Core Modifications : The pyrrolo[2,3-d]pyrimidine derivative (89792-11-0) replaces the pyridine ring with a pyrrole, reducing planarity and electron-deficient character, which may limit kinase inhibition efficacy .

Pharmacological Implications

  • The dichloro-dimethoxyphenyl group may confer superior kinase inhibition due to enhanced hydrophobic interactions, whereas simpler substituents (e.g., methyl or fluorine) prioritize solubility over potency.
  • The pyrido[3,4-d]pyrimidine core offers a broader functionalization platform compared to pyrrolo-pyrimidines, enabling tailored modifications for target engagement .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one?

  • Methodological Answer : Begin with a Suzuki-Miyaura coupling to introduce the 2,6-dichloro-3,5-dimethoxyphenyl group to the pyridopyrimidinone scaffold. Chlorination at the 6-position can be achieved using POCl₃ under reflux conditions. Optimize reaction times and stoichiometry (e.g., molar ratios of 1:1.2 for aryl boronic acid derivatives) to minimize byproducts. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical due to the compound’s polarity .
  • Key Data :

ParameterValueSource
Yield (Suzuki step)65-70%
Reaction Temp (Chlorination)110°C

Q. How to characterize the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3,5-positions, chlorine substituents). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (expected [M+H]⁺: ~500.1 Da). X-ray crystallography (if crystals are obtainable) provides definitive confirmation of the pyridopyrimidinone core and substituent orientations .

Q. What solvents and storage conditions are optimal for stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in anhydrous DMSO or DMF. Avoid aqueous buffers due to hydrolytic susceptibility of the pyrimidinone ring. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) over 72 hours to establish shelf-life .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Cross-validate assays using orthogonal methods. For example:

  • Enzymatic assays : Compare IC₅₀ values across kinase panels (e.g., CDK2 vs. EGFR).
  • Cellular assays : Use isogenic cell lines (wild-type vs. knockout) to confirm target specificity.
  • Data normalization : Apply Hill coefficients to account for allosteric effects in dose-response curves. Contradictions often arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line variability .

Q. What computational strategies predict binding modes of this compound with protein targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of homologous kinases. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Key interactions to analyze:

  • Chlorine atoms in hydrophobic pockets.
  • Pyridopyrimidinone hydrogen bonding with catalytic lysine residues.
  • Free energy calculations (MM-PBSA/GBSA) quantify binding affinities .

Q. How to design SAR studies to optimize selectivity against off-target kinases?

  • Methodological Answer : Systematically modify substituents:

  • Replace 3,5-dimethoxy groups with bulkier substituents (e.g., tert-butyl) to exploit steric exclusion in non-target kinases.
  • Introduce fluorine at the 4-position to enhance electronegativity and hydrogen bonding.
  • Test analogs in a panel of 50+ kinases to identify selectivity cliffs. Use heatmaps to visualize selectivity profiles .

Experimental Design & Data Analysis

Q. What controls are critical in cytotoxicity assays for this compound?

  • Methodological Answer : Include:

  • Solvent controls (DMSO at equivalent concentrations).
  • Positive controls (e.g., staurosporine for apoptosis induction).
  • Resazurin reduction assays to distinguish cytostatic vs. cytotoxic effects.
  • Mitochondrial toxicity assays (Seahorse XF Analyzer) to rule out off-target metabolic disruption .

Q. How to address low reproducibility in synthetic yields?

  • Methodological Answer : Conduct design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature). Use response surface methodology (RSM) for optimization. For air/moisture-sensitive steps, employ Schlenk-line techniques or gloveboxes. Document batch-to-batch variability in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.